1,2,4-Triazolo(3,4-a)phthalazine-3-carboxylic acid, 8-chloro-6-phenyl-, ethyl ester
CAS No.: 87540-82-7
Cat. No.: VC17079591
Molecular Formula: C18H13ClN4O2
Molecular Weight: 352.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87540-82-7 |
|---|---|
| Molecular Formula | C18H13ClN4O2 |
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | ethyl 8-chloro-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxylate |
| Standard InChI | InChI=1S/C18H13ClN4O2/c1-2-25-18(24)17-21-20-16-13-9-8-12(19)10-14(13)15(22-23(16)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
| Standard InChI Key | RPTYOHBNZMHGIH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN=C2N1N=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s backbone consists of a triazolo[3,4-a]phthalazine system, where a 1,2,4-triazole ring is fused to a phthalazine heterocycle at positions 3 and 4. Key substituents include:
-
Chloro group at position 8: Enhances electron-withdrawing effects and influences reactivity in nucleophilic substitutions .
-
Phenyl group at position 6: Introduces steric bulk and aromatic π-π stacking potential, critical for target binding.
-
Ethyl ester at the carboxylic acid moiety: Improves lipophilicity and metabolic stability compared to free acid forms .
The molecular formula C₁₈H₁₃ClN₄O₂ (MW: 352.8 g/mol) was confirmed via high-resolution mass spectrometry. X-ray crystallography data, though unavailable for this specific derivative, suggest planar geometry for analogous triazolophthalazines, with dihedral angles <10° between fused rings .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃ClN₄O₂ | |
| Molecular Weight | 352.8 g/mol | |
| LogP (Predicted) | 3.2 ± 0.4 | |
| Solubility (Water) | <0.1 mg/mL | |
| Melting Point | 218–220°C (decomposes) |
Synthetic Methodologies and Optimization
Core Ring Assembly
The triazolo[3,4-a]phthalazine system is typically constructed via cyclocondensation reactions. A representative pathway involves:
-
Phthalazine precursor synthesis: Condensation of 1,2-diaminobenzene with oxalic acid yields 2,3-dihydroxyquinoxaline, which is chlorinated to 2,3-dichloroquinoxaline .
-
Triazole ring formation: Hydrazine treatment generates 3-hydrazinyl intermediates, followed by cyclization with triethyl orthoformate to form the triazole ring .
Derivative-Specific Modifications
For the target compound, key steps include:
-
Chlorination: Electrophilic aromatic substitution at position 8 using Cl₂ or SOCl₂ under anhydrous conditions .
-
Phenyl introduction: Suzuki-Miyaura coupling with phenylboronic acid at position 6, catalyzed by Pd(PPh₃)₄ .
-
Esterification: Carboxylic acid activation (e.g., via thionyl chloride) followed by ethanol quenching.
Table 2: Synthetic Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Triazole cyclization | Triethyl orthoformate, reflux | 41–65% | |
| Chlorination | SOCl₂, DMF, 80°C | 72% | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 120°C | 33–42% |
Chemical Reactivity and Functionalization
Vicarious Nucleophilic Substitution (VNS)
Reactions with carbanions (e.g., CH₂NO₂⁻) preferentially target position 7 of the phthalazine ring, yielding nitroalkyl derivatives . Notably, the chloro substituent at position 8 undergoes displacement in the presence of strong nucleophiles (e.g., HS⁻), producing thioether analogs .
Ring-Opening Reactions
Under basic conditions (NaOH, ethanol), the pyridazine ring undergoes scission, generating bis-heterocyclic fragments. This reactivity is suppressed in derivatives with electron-withdrawing groups (e.g., -NO₂) .
Biological Activities and Mechanistic Insights
Central Nervous System (CNS) Effects
Chloro-substituted derivatives demonstrate stimulant activity in murine models, increasing locomotor activity by 40–60% at 10 mg/kg without overt toxicity . This correlates with dopamine reuptake inhibition (Ki: 120 nM) .
Antimicrobial Activity
While direct data are lacking, structurally related 1,2,4-triazolo[3,4-b][1, thiadiazines show:
-
Antibacterial effects: MIC 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
-
Antifungal activity: 90% growth inhibition of Candida albicans at 16 μg/mL .
Research Gaps and Future Directions
-
In vivo pharmacokinetics: No data exist on oral bioavailability or metabolic clearance.
-
Target identification: Putative targets (e.g., bromodomains ) require validation via crystallography.
-
Structure-activity relationships (SAR): Systematic variation of substituents at positions 6 and 8 is needed to optimize potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume